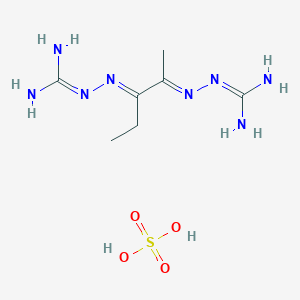
Ethylmethylglyoxal bis(guanylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylmethylglyoxal bis(guanylhydrazone) (EMGBG) is a chemical compound that has been extensively studied for its potential applications in cancer treatment. It is a polyamine analogue that inhibits the biosynthesis of spermine and spermidine, which are essential for cell growth and proliferation. EMGBG has been shown to have promising anti-cancer effects in preclinical studies, and its mechanism of action is still being investigated.
Mecanismo De Acción
The mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) is not fully understood, but it is believed to involve the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their biosynthesis is upregulated in cancer cells. By inhibiting polyamine biosynthesis, Ethylmethylglyoxal bis(guanylhydrazone) can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
Ethylmethylglyoxal bis(guanylhydrazone) has been shown to have a range of biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, and can also inhibit angiogenesis, the growth of new blood vessels that supply nutrients to tumors. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethylmethylglyoxal bis(guanylhydrazone) has several advantages for use in scientific research. It has a well-defined chemical structure, and its synthesis method is well-established. Ethylmethylglyoxal bis(guanylhydrazone) is also relatively stable and can be stored for long periods without significant degradation. However, Ethylmethylglyoxal bis(guanylhydrazone) also has some limitations. It is highly toxic and can cause cell death at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Ethylmethylglyoxal bis(guanylhydrazone). One area of focus is the development of more potent and selective analogues of Ethylmethylglyoxal bis(guanylhydrazone). Another area of interest is the investigation of Ethylmethylglyoxal bis(guanylhydrazone) in combination with other anti-cancer agents, such as chemotherapy drugs or targeted therapies. Additionally, further studies are needed to elucidate the mechanism of action of Ethylmethylglyoxal bis(guanylhydrazone) and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to determine the safety and efficacy of Ethylmethylglyoxal bis(guanylhydrazone) in humans.
Métodos De Síntesis
Ethylmethylglyoxal bis(guanylhydrazone) can be synthesized through a multi-step process involving the reaction of ethylmethylglyoxal with guanylhydrazine. The synthesis of Ethylmethylglyoxal bis(guanylhydrazone) is a complex process, and requires careful control of reaction conditions to ensure high yield and purity. The purity of Ethylmethylglyoxal bis(guanylhydrazone) is critical for its use in scientific research, as impurities can affect its biological activity.
Aplicaciones Científicas De Investigación
Ethylmethylglyoxal bis(guanylhydrazone) has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-proliferative effects on a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer cells. Ethylmethylglyoxal bis(guanylhydrazone) has also been shown to inhibit tumor growth in animal models of cancer.
Propiedades
Número CAS |
106119-99-7 |
|---|---|
Nombre del producto |
Ethylmethylglyoxal bis(guanylhydrazone) |
Fórmula molecular |
C7H18N8O4S |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)pentan-3-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C7H16N8.H2O4S/c1-3-5(13-15-7(10)11)4(2)12-14-6(8)9;1-5(2,3)4/h3H2,1-2H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+; |
Clave InChI |
MXUYVZOFMRUFCD-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N\N=C(N)N)/C(=N/N=C(N)N)/C.OS(=O)(=O)O |
SMILES |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
SMILES canónico |
CCC(=NN=C(N)N)C(=NN=C(N)N)C.OS(=O)(=O)O |
Sinónimos |
EMGBG EMGBG sulfate ethylmethylglyoxal bis(guanylhydrazone) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



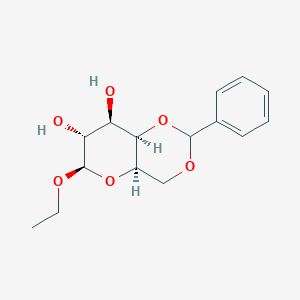




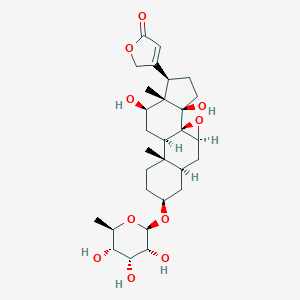
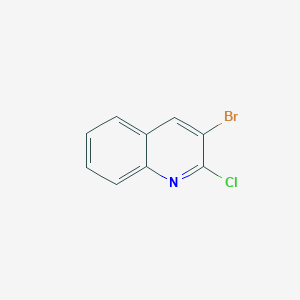
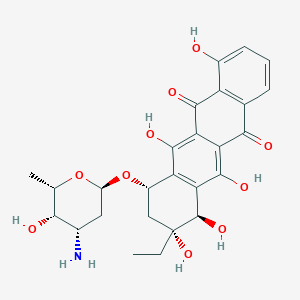
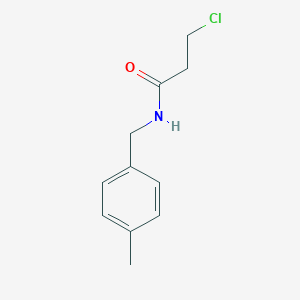
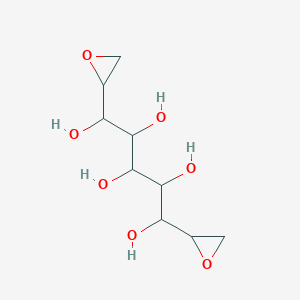


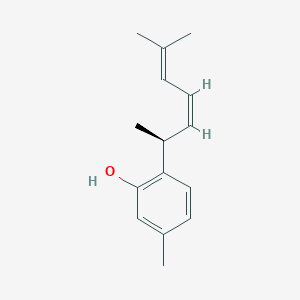
![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)